Product packaging for 2-(Chloromethyl)-1-fluoro-4-nitrobenzene(Cat. No.:CAS No. 143032-52-4)

2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Cat. No.: B600049
CAS No.: 143032-52-4
M. Wt: 189.57
InChI Key: JXEGJILGVKWEMR-UHFFFAOYSA-N
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Description

Positioning of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene within Substituted Aromatic Systems

This compound is a polysubstituted aromatic compound. Its structure is based on a benzene (B151609) ring, which is an aromatic hydrocarbon. The defining features of this molecule are the three functional groups attached to this ring:

A nitro group (-NO₂) at position 4 .

A fluoro group (-F) at position 1 .

A chloromethyl group (-CH₂Cl) at position 2 .

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to itself. numberanalytics.com The fluorine atom, being the most electronegative element, also withdraws electron density from the ring. numberanalytics.com The chloromethyl group is a reactive moiety that can participate in various nucleophilic substitution reactions. thieme-connect.de The specific arrangement of these three distinct groups on the benzene ring makes this compound a highly functionalized and reactive intermediate for organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 143032-52-4 bldpharm.com
Molecular Formula C₇H₅ClFNO₂ bldpharm.com
Molecular Weight 189.57 g/mol bldpharm.com
MDL Number MFCD13185624 bldpharm.com
SMILES Code C1=C(C(=CC=C1N+[O-])F)CCl uni.lu
Storage Sealed in dry, 2-8°C bldpharm.com

Significance of Nitro, Fluoro, and Chloromethyl Functionalities in Organic Synthesis

The synthetic utility of this compound is derived from the combined reactivity of its three distinct functional groups. Each group imparts unique properties and reaction pathways.

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. numberanalytics.com This property makes nitroaromatic compounds valuable intermediates for synthesizing a range of products, including dyes, polymers, and pesticides. nih.gov A key transformation of the nitro group is its reduction to form an amino group (-NH₂), which is a fundamental step in the industrial production of anilines and their derivatives from nitroaromatics. researchgate.netpressbooks.pub The presence of the nitro group deactivates the aromatic ring to electrophilic attack but also enables nucleophilic aromatic substitution, often acting as both an activator and a leaving group in such reactions. nih.gov This dual role is crucial for creating polyfunctionalized compounds. nih.gov

The fluoro group (-F) , due to fluorine's high electronegativity, significantly alters the physical, chemical, and biological properties of aromatic systems. numberanalytics.com Incorporating fluorine can enhance crucial pharmaceutical characteristics like metabolic stability and bioavailability. numberanalytics.com This has led to the widespread use of fluorinated aromatics in drug development, including antibiotics like fluoroquinolones and anticancer agents. numberanalytics.com In materials science, fluorine substitution is used to create advanced polymers with high thermal stability and chemical resistance, as well as materials for organic light-emitting diodes (OLEDs). numberanalytics.comnih.gov The synthesis of fluorinated aromatics can be challenging, but methods like halogen exchange, where a chloro-substituent is replaced by a fluoro-substituent, are employed. google.comgoogle.com

The chloromethyl group (-CH₂Cl) is a highly versatile functional handle in organic synthesis. thieme-connect.de It is typically introduced onto an aromatic ring via chloromethylation, often using formaldehyde (B43269) and hydrogen chloride. thieme-connect.dechempanda.comorganicreactions.org Once in place, the chloromethyl group serves as a reactive electrophilic site, readily undergoing nucleophilic substitution. This allows for its conversion into a wide variety of other functional groups, such as hydroxymethyl (-CH₂OH), cyanomethyl (-CH₂CN), formyl (-CHO), and (dialkylamino)methyl groups. thieme-connect.de This reactivity makes chloromethylated arenes important intermediates for synthesizing biologically active compounds, dyes, and complex polycyclic systems. thieme-connect.de

Overview of Academic Research Trajectories for Related Chemical Entities

Academic research involving halogenated nitroarenes, such as this compound, follows several key trajectories. A major focus is their application as building blocks in the synthesis of more complex and high-value molecules. mdpi.com The combination of different functional groups, as seen in the title compound, allows for sequential and selective reactions, providing pathways to novel pharmaceuticals, agrochemicals, and dyes. nih.govnumberanalytics.com For instance, chlorinated nitroaromatic compounds are established precursors for a variety of industrial chemicals and heterocycles. mdpi.com

Research also delves into the fundamental reactivity and reaction mechanisms of these compounds. Studies explore how the interplay between electron-withdrawing groups (like -NO₂ and -F) and reactive side chains (like -CH₂Cl) influences substitution patterns on the aromatic ring. google.com The synthesis of these molecules is another active area of research, with efforts to develop more efficient and environmentally benign nitration and halogenation methods. researchgate.netdtic.mil For example, processes for creating fluoronitrobenzenes often involve the halogen exchange of their chlorinated analogues. google.comgoogle.com

Furthermore, the environmental fate and biodegradation of halogenated nitroaromatics are significant research areas due to their widespread industrial use and potential as pollutants. nih.govmdpi.comepa.gov Studies have identified bacteria capable of degrading compounds like 1-chloro-4-nitrobenzene (B41953), often initiating the process through the reduction of the nitro group or other enzymatic transformations. mdpi.comnih.gov This research is vital for understanding the environmental impact of these chemicals and developing bioremediation strategies. The unique chemical properties imparted by the nitro group, while making these compounds synthetically useful, also contribute to their resistance to oxidative degradation in the environment. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClFNO2 B600049 2-(Chloromethyl)-1-fluoro-4-nitrobenzene CAS No. 143032-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEGJILGVKWEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734809
Record name 2-(Chloromethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143032-52-4
Record name 2-(Chloromethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Route Development

Regioselective Functionalization of the Aromatic Nucleus

The core of synthesizing this trifunctionalized benzene (B151609) derivative lies in the precise and sequential introduction of its substituents. The directing effects of the groups already present on the ring heavily influence the position of subsequent additions, making the order of reactions a critical consideration.

The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. scribd.comvedantu.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺) in situ. scribd.com The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already on the benzene ring.

In a plausible synthetic pathway, the nitration step is performed on a precursor such as 2-fluorotoluene (B1218778). The fluorine atom is an ortho, para-directing deactivator, while the methyl group is an ortho, para-directing activator. The combined directing effects guide the incoming nitronium ion. Nitration of 2-fluorotoluene yields 2-fluoro-5-nitrotoluene (B1294961) as a major product. sigmaaldrich.comuni.luscbt.com The chlorine atom, as seen in the nitration of chlorobenzene, is also an ortho, para-directing group, though it deactivates the ring towards electrophilic substitution, making the reaction slower than the nitration of benzene. vedantu.cominfinitylearn.com When multiple substituents are present, their cumulative electronic and steric influences determine the final position of the nitro group. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene shows that the fluoro-substituent is overwhelmingly para-directing. mdpi.com

Starting MaterialNitrating AgentMajor Product(s)Reference
ChlorobenzeneHNO₃ / H₂SO₄1-Chloro-4-nitrobenzene (B41953), 1-Chloro-2-nitrobenzene infinitylearn.com, scribd.com
2-FluorotolueneHNO₃ / H₂SO₄2-Fluoro-5-nitrotoluene sigmaaldrich.com
2-Fluoro-1,4-dimethoxybenzeneHNO₃1-Fluoro-2,5-dimethoxy-4-nitrobenzene mdpi.com

The installation of halogen substituents on the aromatic ring can be accomplished through several established methods, depending on the desired halogen and the nature of the substrate.

Fluorine Installation:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be introduced by displacing a suitable leaving group, such as a chloro or nitro group, with a fluoride (B91410) ion source (e.g., KF, CsF). This reaction, often called the Halex process, is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, situated ortho or para to the leaving group. For example, 2-fluoro-5-nitrotoluene can be synthesized from 2-chloro-5-nitrotoluene (B86962) using a palladium catalyst and a fluoride source like AgF. chemicalbook.com

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline.

Chlorine Installation:

Electrophilic Chlorination: Direct chlorination of an aromatic ring can be achieved using chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). The regioselectivity is governed by the existing substituents.

Sandmeyer Reaction: This method provides a reliable route for introducing chlorine by treating an aromatic diazonium salt (formed from an aniline) with a copper(I) chloride solution.

The introduction of the chloromethyl group (–CH₂Cl) is a key step that can be achieved through different synthetic strategies, primarily the Blanc chloromethylation or the radical chlorination of a benzylic methyl group.

The Blanc chloromethylation is a form of electrophilic aromatic substitution where a chloromethyl group is introduced onto an aromatic ring using formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst, typically zinc chloride. wikipedia.orgjk-sci.comambeed.com The reaction proceeds by generating an electrophilic species from formaldehyde under acidic conditions, which is then attacked by the π-electrons of the aromatic ring. wikipedia.orgyoutube.com

The efficiency of the Blanc reaction is highly dependent on the electronic nature of the substrate.

Activated Rings: Aromatic rings with electron-donating groups react readily.

Deactivated Rings: The reaction is significantly less effective for substrates bearing strongly electron-withdrawing groups, such as nitro groups. wikipedia.orgjk-sci.com Therefore, direct chloromethylation of 1-fluoro-4-nitrobenzene (B44160) would be a low-yielding process. A more strategic approach involves performing the chloromethylation on a precursor before the deactivating nitro group is introduced.

Refinements to the classical Blanc conditions have been developed to improve reactivity for deactivated substrates, such as the use of more potent chloromethylating agents like chloromethyl methyl ether (MOMCl). wikipedia.org However, a significant drawback of these methods for industrial applications is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether. wikipedia.orgjk-sci.com

An alternative and often more viable route to the chloromethyl group involves the free-radical chlorination of a pre-existing methyl group at the benzylic position. This strategy avoids the limitations of the Blanc reaction with deactivated rings.

The synthetic sequence would involve:

Synthesis of a toluene (B28343) derivative, such as 2-fluoro-5-nitrotoluene. sigmaaldrich.comchemicalbook.com

Chlorination of the benzylic methyl group using a radical initiator (e.g., UV light or AIBN) and a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

This radical substitution reaction proceeds via a chain mechanism involving the formation of a stabilized benzylic radical intermediate. This pathway is highly effective for converting the methyl group of 2-fluoro-5-nitrotoluene into the desired chloromethyl group, thus completing the synthesis of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene.

Methodologies for Chloromethyl Group Introduction

Convergent and Divergent Synthesis Design for Complex Derivatives

This compound is a valuable building block for the synthesis of more complex molecules due to its three distinct and reactive functional groups. Its utility can be exploited in both convergent and divergent synthetic strategies.

The reactivity of the functional groups is as follows:

Chloromethyl Group: Highly susceptible to nucleophilic substitution (Sₙ2) by a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides), allowing for the attachment of diverse side chains.

Nitro Group: Can be readily reduced to an amino group (–NH₂), which can then serve as a handle for numerous subsequent transformations, including diazotization, acylation, and alkylation.

Fluoro Group: Activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the para position. This allows for the displacement of the fluorine atom by various nucleophiles.

Convergent Synthesis: In a convergent approach, complex molecular fragments are synthesized independently and then combined in the final stages. This compound can act as a key electrophilic scaffold. For instance, a pre-synthesized, complex nucleophile can be coupled to the benzylic position by displacing the chloride, efficiently joining two major components of a target molecule.

Divergent Synthesis: A divergent strategy begins with a common core structure, which is then elaborated through various reaction pathways to generate a library of structurally related compounds. Starting with this compound, one can:

React the chloromethyl group with a series of different nucleophiles while keeping the nitro and fluoro groups intact.

Reduce the nitro group to an amine and then react it with a variety of electrophiles.

Substitute the fluoro group with different nucleophiles via an SNAr reaction.

This divergent approach allows for the rapid generation of a diverse set of derivatives from a single, readily accessible intermediate, which is a powerful tool in fields like medicinal chemistry and materials science.

Optimizing the Synthesis of this compound for Enhanced Yield and Selectivity

The efficient synthesis of this compound, a key intermediate in various chemical industries, is critically dependent on the optimization of reaction conditions to maximize both yield and regioselectivity. Research into the synthetic methodologies for this compound has primarily focused on two strategic routes: the nitration of a pre-functionalized chloromethyl-fluorobenzene and the chloromethylation of a fluoronitrobenzene derivative. Each approach presents distinct challenges and opportunities for optimization.

A prevalent method for synthesizing nitroaromatic compounds involves the direct nitration of a suitable precursor. In the context of this compound, this would entail the nitration of 1-(chloromethyl)-2-fluorobenzene. A common procedure for the nitration of a similar compound, benzyl (B1604629) chloride, to yield p-nitrobenzyl chloride involves the use of a mixture of concentrated nitric and sulfuric acids at a carefully controlled temperature of 10°C. Following the reaction, the mixture is introduced to crushed ice to precipitate the crude product, which can then be purified by recrystallization from ethanol, achieving a yield of 46%. sci-hub.senih.gov The success of this method for the synthesis of this compound would be highly dependent on the directing effects of the fluorine and chloromethyl substituents on the aromatic ring.

An alternative and more modern approach is the chloromethylation of a fluoronitrobenzene precursor. One such method is the vicarious nucleophilic substitution (VNS) of nitroaromatics. This has been demonstrated with various nitroaromatic compounds using the lithium salt of dichloromethane (B109758). For instance, the VNS chloromethylation of methoxy-substituted nitrobenzenes has been shown to proceed with high yields and complete regioselectivity, favoring the position ortho to the nitro group. sci-hub.se The optimization of this reaction for substrates like 1-fluoro-4-nitrobenzene has been explored.

Recent studies have investigated the vicarious nucleophilic chloromethylation of nitroaromatics, providing a direct route to chloromethyl-substituted nitroaromatics. The reaction of 1-fluoro-4-nitrobenzene with the lithium salt of dichloromethane has been studied under various conditions to optimize the yield of this compound. Key parameters that have been systematically varied include the temperature, reaction time, and the stoichiometry of the base.

For example, using a 4-fold excess of dichloromethane and n-butyllithium (nBuLi) in tetrahydrofuran (B95107) (THF) at a reaction temperature of -100°C for a brief period of 0.5 minutes, followed by quenching with a cold aqueous solution of triflic acid (TfOH), resulted in an isolated yield of 61%. sci-hub.se The use of tetramethylethylenediamine (TMEDA) has also been shown to be beneficial in these reactions as it complexes with lithium ions, leading to the formation of a more nucleophilic anion for the VNS reaction. sci-hub.se

The table below summarizes the research findings on the optimization of the vicarious nucleophilic chloromethylation of 1-fluoro-4-nitrobenzene.

EntryReactantBaseSolventTemperature (°C)Time (min)Quenching AgentYield (%)
11-fluoro-4-nitrobenzenenBuLiTHF-1000.5aq. TfOH61 sci-hub.se

Another potential synthetic route involves the side-chain halogenation of a toluene derivative. For instance, the synthesis of the related compound, 2-fluoro-4-nitrotoluene, can be followed by the bromination of the methyl group using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as a radical initiator in a solvent like carbon tetrachloride (CCl4). This reaction, when heated at 68°C for 5 hours, has been reported to yield the corresponding benzyl bromide derivative in 60% yield after purification. A similar strategy employing a chlorinating agent could potentially be optimized for the synthesis of this compound.

Mechanistic Chemistry and Reactivity Profile Investigations

Reactivity of the Chloromethyl Group in Substitution Reactions

The chloromethyl group attached to the electron-deficient aromatic ring functions as a reactive benzylic halide. Its reactivity is significantly influenced by the electronic effects of the substituents on the ring.

The carbon atom of the chloromethyl group is a primary site for nucleophilic substitution (SN2) reactions. The benzene (B151609) ring, substituted with strongly electron-withdrawing fluorine and nitro groups, enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by nucleophiles. This is analogous to the high reactivity observed in similar compounds like p-nitrobenzyl chloride. nih.govresearchgate.net

In an SN2 reaction, a nucleophile attacks the carbon atom, and the chloride leaving group departs in a single, concerted step. The transition state involves a partially formed bond with the nucleophile and a partially broken bond with the chloride ion. The electron-withdrawing nitro and fluoro groups on the aromatic ring help to stabilize this transition state by delocalizing the partial negative charge, thereby accelerating the reaction rate. Studies on the radical anions of p- and o-nitrobenzyl chloride, which readily expel the chloride ion, further underscore the lability of the C-Cl bond at the benzylic position in such nitroaromatic compounds. nih.govresearchgate.net

The benzylic carbon in 2-(chloromethyl)-1-fluoro-4-nitrobenzene is prochiral. While it is not a stereocenter in the reactant molecule, its reaction via an SN2 mechanism has distinct stereochemical consequences. In accordance with the established mechanism of SN2 reactions, the attack of the nucleophile occurs from the side opposite to the leaving group. This leads to an inversion of configuration at the benzylic carbon. If the substitution reaction were to result in the formation of a new chiral center (for example, by using a specific nucleophile that makes the substituents on the benzylic carbon unique), the product would be formed with a specific, inverted stereochemistry relative to the trajectory of the nucleophilic attack. Currently, specific stereochemical studies on this particular compound are not widely documented.

Aromatic Ring Reactivity and Electron Density Modulation

The presence of the strongly deactivating nitro group and the electronegative fluorine atom renders the aromatic ring electron-poor and thus activates it towards nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution provides a key pathway for the functionalization of this molecule. Unlike electrophilic aromatic substitution common to many benzene derivatives, SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring. masterorganicchemistry.com The generally accepted mechanism proceeds through a two-step addition-elimination process. libretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily lost in this step.

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.

For SNAr to occur efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.orgyoutube.com

In this compound, both the fluorine atom and the nitro group play critical roles in activating the ring for SNAr reactions.

Nitro Group (–NO₂): As a powerful electron-withdrawing group, the nitro group significantly activates the ring towards nucleophilic attack, particularly when located ortho or para to the leaving group. doubtnut.comquora.com This is because it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgstackexchange.com In this molecule, the nitro group at C-4 is para to the fluorine atom at C-1, making the C-1 position a highly favorable site for nucleophilic attack.

Fluorine (–F): Fluorine is the most effective halogen leaving group in SNAr reactions, following the general reactivity trend of F > Cl > Br > I. masterorganicchemistry.com This is often referred to as the "element effect." nih.gov While the C-F bond is the strongest carbon-halogen bond, the rate-determining step in most SNAr reactions is the initial nucleophilic attack. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and thus more susceptible to attack. masterorganicchemistry.comnih.gov

The regioselectivity of the SNAr reaction on this substrate is dictated by the positions of these activating and leaving groups. The fluorine atom at the C-1 position is activated by the para-nitro group, making it the most probable leaving group in an SNAr reaction.

Table 1: Influence of Substituents on Aromatic Reactivity
SubstituentPositionEffect on SNAr ReactivityReason
Nitro (–NO₂)C-4Strongly ActivatingPowerful electron-withdrawing group; stabilizes the Meisenheimer complex via resonance, especially when para to the leaving group. libretexts.orgdoubtnut.com
Fluorine (–F)C-1Excellent Leaving Group & ActivatingHigh electronegativity makes the attached carbon electrophilic, facilitating the initial nucleophilic attack. masterorganicchemistry.comnih.gov
Chloromethyl (–CH₂Cl)C-2Weakly Deactivating (Inductive)Its primary reactivity is at the benzylic carbon (SN2); has a minor electronic influence on SNAr at C-1 compared to the para-nitro group.

Both theoretical and experimental studies have provided substantial evidence for the proposed addition-elimination mechanism of SNAr.

Experimental Evidence: One of the most historically significant examples of an SNAr reaction is the reaction of 2,4-dinitrofluorobenzene with the N-terminal amino group of peptides, a method developed by Frederick Sanger. masterorganicchemistry.com This work provided a practical and widely used application of the high reactivity of activated fluoroarenes. In some cases, the proposed Meisenheimer complex intermediates have been successfully isolated and characterized, offering direct proof of the reaction pathway. masterorganicchemistry.comlibretexts.org

Theoretical Studies: Computational studies have been instrumental in understanding the finer details of the SNAr mechanism. These studies have modeled the transition states and intermediates, confirming the stabilizing effect of electron-withdrawing groups. For example, calculations on related activated aryl halides show that a significant portion of the negative charge in the transition state is delocalized onto the ortho and para nitro groups. nih.gov This delocalization lowers the activation energy of the initial nucleophilic attack, explaining the potent activating effect of these groups.


Electrophilic Aromatic Substitution on the Activated/Deactivated Ring

The benzene ring of this compound is substituted with three groups: a nitro group (-NO2), a fluorine atom (-F), and a chloromethyl group (-CH2Cl). The susceptibility and regioselectivity of the ring to electrophilic aromatic substitution (SEAr) are dictated by the combined electronic effects of these substituents. wikipedia.org

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. It directs incoming electrophiles to the meta position. youtube.com The fluorine atom is also deactivating because of its high electronegativity, which withdraws electron density inductively. However, through resonance, its lone pairs can donate electron density, making it an ortho, para-director. youtube.comlibretexts.org The chloromethyl group is considered weakly deactivating, as the electronegative chlorine atom pulls electron density from the ring via induction. It functions as an ortho, para-director.

Collectively, the presence of two potent deactivating groups (-NO2 and -F) and a weakly deactivating group (-CH2Cl) renders the aromatic ring strongly deactivated towards electrophilic attack. libretexts.org Consequently, SEAr reactions are significantly slower compared to benzene and necessitate harsh reaction conditions. masterorganicchemistry.com

The regiochemical outcome of a potential substitution is determined by the cumulative directing effects of the existing groups.

Nitro group (at C4): Directs to C3 and C5 (meta positions).

Chloromethyl group (at C2): Directs to C3 (ortho) and C5 (para).

Fluoro group (at C1): Directs to C2 and C4 (ortho and para), which are already substituted.

Both the nitro and chloromethyl groups reinforce the directing of an incoming electrophile to positions C3 and C5. Therefore, any successful electrophilic substitution would be expected to yield a mixture of products substituted at these positions.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution
Substituent (Position)Electronic EffectRing ActivityDirecting Effect
-NO₂ (C4)Strongly Electron-Withdrawing (-I, -M)Strongly DeactivatingMeta
-F (C1)Strongly Electron-Withdrawing (-I), Weakly Donating (+M)DeactivatingOrtho, Para
-CH₂Cl (C2)Weakly Electron-Withdrawing (-I)Weakly DeactivatingOrtho, Para

Reduction Chemistry of the Nitro Group for Amine Formation

The reduction of the nitro group in this compound to form the corresponding amine, 4-amino-2-fluorobenzyl chloride, is a fundamental transformation. Various established and modern methods can achieve this conversion, with the choice of reagent often depending on the desired chemoselectivity and tolerance of other functional groups. commonorganicchemistry.comscispace.com

Catalytic hydrogenation using molecular hydrogen (H₂) with a metal catalyst is a highly effective method. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common choice; however, it carries the risk of causing dehalogenation of the chloromethyl group. commonorganicchemistry.com Raney nickel is an alternative that can sometimes be used to reduce nitro groups while preserving aryl halides. commonorganicchemistry.com A patent describes the reduction of a similar nitro compound, 4-nitrobenzyl alcohol, to 4-aminobenzyl alcohol using hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel, achieving a high yield. google.com

Classical methods involving metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are robust for nitro group reduction. scispace.com These conditions are generally chemoselective for the nitro group. Tin(II) chloride (SnCl₂) also serves as a mild reducing agent capable of this transformation. commonorganicchemistry.com More recent methodologies employ systems like an iron catalyst with triethoxysilane (B36694) for the chemoselective reduction of nitroarenes. rsc.org

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups
Reagent/SystemTypical ConditionsKey CharacteristicsReference
H₂ / Pd/CMethanol or Ethanol, RT or elevated temp.Highly efficient; risk of dehalogenation. commonorganicchemistry.com
H₂ / Raney NickelEthanol, elevated temp.Effective, may prevent dehalogenation of aryl halides. commonorganicchemistry.com
Hydrazine Hydrate / Raney NiEthanol, refluxHigh yield, avoids high-pressure hydrogenation. google.com
Sn / HCl or Fe / HClAqueous acid, heatClassic, robust method; strongly acidic. scispace.com
SnCl₂Ethanol or Ethyl AcetateMild conditions, good for sensitive substrates. commonorganicchemistry.com
Iron Catalyst / Silane (B1218182)Acetonitrile, 80°CModern, chemoselective method. rsc.org

Cross-Coupling and Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly with palladium, provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, greatly expanding the synthetic utility of this compound. nih.gov

Palladium-Mediated Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis. nih.gov For this compound, the primary sites for these reactions are the C-F bond and potentially the nitro group itself.

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron reagent, is a versatile method for C-C bond formation. libretexts.orgnih.gov While C-F bonds are typically the most difficult to activate among halogens, the strong electron-withdrawing effect of the ortho-nitro group can make the C-F bond susceptible to oxidative addition to a palladium(0) center, especially with specialized ligands. mdpi.comresearchgate.net This would allow for the synthesis of various biaryl compounds.

A more recent and highly significant development is the use of the nitro group itself as a leaving group in "denitrative coupling" reactions. mdpi.com Research has demonstrated that under specific palladium catalysis conditions, employing bulky biarylphosphine ligands, an aryl nitro compound can couple with a boronic acid, offering a direct route to functionalize the C4 position. mdpi.comrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds. Similar to the Suzuki-Miyaura reaction, this transformation would likely occur at the C-F bond, activated by the adjacent nitro group, to couple with a primary or secondary amine.

Table 3: Potential Palladium-Mediated Coupling Reactions
Reaction NameCoupling SiteTypical ReagentsPotential Product TypeReference
Suzuki-MiyauraC1-FAr-B(OH)₂, Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, baseSubstituted 2-(chloromethyl)-4-nitrobiphenyl derivative libretexts.orgresearchgate.net
Denitrative Suzuki-MiyauraC4-NO₂Ar-B(OH)₂, Pd catalyst, bulky phosphine ligand (e.g., BrettPhos), base4-Aryl-2-(chloromethyl)-1-fluorobenzene derivative mdpi.comrsc.org
Buchwald-Hartwig AminationC1-FR₂NH, Pd catalyst, phosphine ligand, baseN-Substituted 2-(chloromethyl)-4-nitroaniline derivative nih.gov

Exploration of Other Catalytic Systems

Beyond palladium, other transition metals are effective in catalyzing important transformations.

The Sonogashira coupling , which typically uses a palladium catalyst to couple terminal alkynes with aryl halides, has also been adapted for denitrative transformations. rsc.org A palladium-catalyzed denitrative Sonogashira-type reaction has been developed, enabling the formation of a C(sp²)-C(sp) bond by replacing the nitro group of a nitroarene with an alkyne moiety. rsc.org This would allow for the introduction of an alkyne at the C4 position of the substrate.

Nickel-based catalytic systems are also gaining prominence for cross-coupling reactions, including Suzuki-Miyaura type couplings. researchgate.net They are sometimes employed for the activation of less reactive bonds, such as C-F bonds, and can offer a complementary reactivity profile to palladium.

Furthermore, iron catalysts have been explored for their utility in chemoselective reductions, as seen in the reduction of nitro groups using an iron complex with a silane reducing agent. rsc.org These alternative catalytic systems highlight the ongoing expansion of tools available for the selective functionalization of complex molecules like this compound.

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene makes it an important precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Chlorinated nitroaromatic compounds are recognized as fundamental building blocks for creating diverse heterocyclic structures. researchgate.netmdpi.com The chloromethyl group can readily undergo nucleophilic substitution reactions with amines or other nitrogen nucleophiles to initiate the formation of a heterocyclic ring.

Furthermore, the nitro group can be chemically reduced to an amino group, which can then participate in cyclization reactions. This transformation is a common strategy for building nitrogen-containing rings, such as those found in quinolines, benzodiazepines, and other pharmacologically relevant scaffolds. For instance, related nitroaromatic compounds are used in the multicomponent synthesis of functionalized 2,3-dihydro-4-nitropyrroles. nih.gov The synthesis of complex systems like acridines and benzoazepines often relies on precursors with similar functional group arrays. beilstein-journals.org Additionally, polyfluoroaromatic compounds are used to create nitrogen-linked systems like oxadiazoles (B1248032) through multi-step synthetic pathways that often involve a nitroaromatic intermediate. dtic.mil

Utility in the Construction of Functionalized Aromatic and Biaryl Compounds

This compound is instrumental in the synthesis of functionalized aromatic and biaryl molecules, which are prevalent in medicinal chemistry and materials science. nih.gov The fluorine and nitro groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the chloromethyl group can be used to introduce other functionalities.

A particularly significant application is in the construction of axially chiral biaryls through metal-catalyzed cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura cross-coupling, for example, can be employed to link the nitro-substituted aryl halide core of this molecule with another aromatic partner, a process that has been successfully used for the enantioselective synthesis of ortho-nitro-substituted biaryls. beilstein-journals.orgnih.gov The ability to form these complex biaryl structures is crucial for developing novel chiral ligands and functional materials. nih.gov

Table 1: Key Reactions for Functionalization

Reaction Type Functional Group Involved Potential Transformation
Nucleophilic Substitution Chloromethyl (-CH₂Cl) Introduction of amines, alcohols, thiols, etc.
Nucleophilic Aromatic Substitution (SNAr) Fluoro (-F) / Nitro (-NO₂) activated ring Replacement of fluorine with other nucleophiles.
Reduction Nitro (-NO₂) Conversion to an amino group (-NH₂).

Intermediate for the Synthesis of Agrochemical Active Ingredients

The structural motifs present in this compound are frequently found in modern agrochemicals. Organofluorine compounds are a cornerstone of the agrochemical industry, with fluoro-functionalized aromatic compounds being particularly prominent candidates for new active ingredients. nih.gov

This intermediate can be converted into other valuable molecules for this sector. For example, the reduction of the nitro group to an aniline, followed by further modification, is a common pathway. A related compound, 3-chloro-4-fluoroaniline (B193440) (derived from the corresponding nitrobenzene), is a key intermediate in the synthesis of the herbicide known by the trade name "BARNON". google.com Similarly, p-fluoronitrobenzene is a precursor to the herbicide flufenacet. researchgate.net The combination of a fluorinated ring and a reactive side chain makes this building block highly suitable for producing a new generation of pesticides, including insecticides and fungicides. echemi.com It is estimated that over 70% of commercial agrochemicals contain a heterocyclic moiety, often synthesized from nitroaromatic precursors. nih.gov

Contribution to Pharmaceutical Intermediate Synthesis (excluding clinical data)

In the pharmaceutical industry, this compound and its isomers serve as critical intermediates for the synthesis of active pharmaceutical ingredients (APIs). The chlorinated nitroaromatic framework is a common feature in the synthetic routes of many drugs. mdpi.com

For example, related fluoronitrobenzene derivatives are precursors for potent tyrosine kinase inhibitors, a class of drugs used in cancer therapy. google.com The synthesis of these complex inhibitors often involves the conversion of a nitro group to an amine and the cyanation of the aromatic ring. google.com Furthermore, the anti-inflammatory drug Diflunisal is prepared from an intermediate, 2,4-difluoroaniline, which is synthesized from the corresponding dinitro compound. google.com Other applications include the synthesis of the bronchodilatory compound vasicine (B45323) and cholesterol-lowering agents like ezetimibe, both of which can be derived from nitroaromatic starting materials. mdpi.comresearchgate.net

Table 2: Examples of Pharmaceutical and Agrochemical Precursors

Precursor Derived from Fluoronitroaromatics Final Product Class Application Reference
2-Fluoro-4-nitrobenzonitrile Tyrosine Kinase Inhibitors Oncology google.com
3-Chloro-4-fluoroaniline Herbicides Agrochemical google.com
2,4-Difluoroaniline Anti-inflammatory Drugs Pharmaceutical google.com
p-Fluoronitrobenzene Herbicides / Cholesterol Inhibitors Agrochemical / Pharmaceutical researchgate.net

Development of Advanced Materials and Specialty Chemicals (e.g., dyes, functionalized polymers)

Beyond pharmaceuticals and agrochemicals, this compound is a building block for advanced materials and specialty chemicals. Its derivatives are used in the production of dyes and pigments. For instance, 1-chloro-4-nitrobenzene (B41953) is a known intermediate in the manufacturing of industrial azo and sulfur dyes. researchgate.netmdpi.com

The unique electronic properties conferred by the fluoro and nitro groups, combined with the reactive chloromethyl handle, make this compound suitable for creating functional materials. Research has shown that biaryl structures synthesized from nitro-aromatic precursors can exhibit chiroptical properties, such as circularly polarized luminescence (CPL), which are desirable for advanced optical materials. nih.gov Additionally, related isomers are used in the production of photographic emulsions, highlighting their role in specialty chemical manufacturing. biosynth.com The compound's classification as a "fluorinated synthetic material" underscores its utility in the development of novel functionalized polymers and other advanced materials. acubiochem.com

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic analysis is fundamental to confirming the molecular structure of 2-(chloromethyl)-1-fluoro-4-nitrobenzene and monitoring its transformations during chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the compound's atomic connectivity, electronic environment, and molecular mass.

NMR spectroscopy is a powerful tool for determining the precise structure and conformation of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides insights into the electronic environment of each nucleus, influenced by the electron-withdrawing effects of the nitro and fluoro groups and the chloromethyl substituent.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the two protons of the chloromethyl group. The aromatic protons will appear as complex multiplets due to spin-spin coupling with each other and with the adjacent ¹⁹F nucleus. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The protons of the chloromethyl group (–CH₂Cl) would typically appear as a singlet, though coupling to the aromatic ring protons over four bonds is possible.

The ¹³C NMR spectrum will display seven unique carbon signals. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JC-F), a characteristic feature in fluoroaromatic compounds. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups, with the carbon bearing the nitro group being highly deshielded.

¹⁹F NMR spectroscopy is particularly sensitive to the local electronic environment. nih.gov For this compound, a single resonance is expected, with its chemical shift providing information about the electronic nature of the aromatic ring. spectrabase.com Coupling to adjacent protons would be observable in the proton-coupled ¹⁹F spectrum.

Table 1: Predicted NMR Data for this compound This table presents expected chemical shift (δ) ranges and coupling patterns based on general principles and data for analogous substituted nitrobenzenes. Actual experimental values may vary.

Nucleus Group Expected Chemical Shift (ppm) Expected Multiplicity & Coupling
¹H Aromatic C-H 7.5 - 8.5 Multiplets (m)
¹H -CH₂Cl 4.7 - 5.0 Singlet (s) or Doublet of doublets (dd)
¹³C Aromatic C-F 160 - 170 Doublet (d), large ¹JC-F
¹³C Aromatic C-NO₂ 145 - 155 Singlet (s) or small doublet (d)
¹³C Aromatic C-H 115 - 135 Doublet (d)
¹³C Aromatic C-CH₂Cl 130 - 140 Singlet (s) or small doublet (d)
¹³C -CH₂Cl 40 - 45 Singlet (s)
¹⁹F Aromatic C-F -110 to -125 Multiplet (m)

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the nitro group (NO₂), typically observed as two distinct stretches: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Other significant peaks include those for the C-F stretch (1100-1250 cm⁻¹), the C-Cl stretch (600-800 cm⁻¹), and aromatic C=C and C-H vibrations. nist.govnist.govchemicalbook.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation. The nominal mass of this compound is approximately 189.57 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from predicted values, which can be used to support experimental findings. uni.lu

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 190.00656 132.5
[M+Na]⁺ 211.98850 142.0
[M-H]⁻ 187.99200 135.1
[M]⁺ 188.99873 132.3

Theoretical and Computational Chemistry Approaches to Understand Reactivity

Computational chemistry provides powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of nitroaromatic compounds. isca.me By performing DFT calculations, one can obtain the optimized molecular geometry, total energy, and the distribution of electron density. These calculations reveal the electronic impact of the fluoro, nitro, and chloromethyl substituents on the benzene (B151609) ring. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For substituted nitrobenzenes, these calculations help identify the most electron-deficient sites, which are susceptible to nucleophilic attack. researchgate.net

Molecular Dynamics (MD) simulations can be used to model the behavior of this compound over time, providing insights into its conformational dynamics and reaction pathways. MD simulations are particularly useful for studying complex processes, such as the interaction of the molecule with a solvent or its approach to a biological target. rutgers.eduacs.org For instance, simulations could model the dehalogenation of the chloromethyl group, a common reaction for benzyl (B1604629) halides. researchgate.net Such simulations can help visualize the transition states and intermediates along a reaction coordinate, offering a dynamic perspective that is inaccessible to static quantum chemical calculations alone. researchgate.net

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and are used to predict its reactivity and other properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. dergipark.org.trdergipark.org.tr For nitrobenzene (B124822) derivatives, key descriptors include:

HOMO and LUMO energies: Relate to the ability to donate or accept electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Nitroaromatic compounds generally have high electrophilicity indexes. researchgate.net

Electron Affinity and Ionization Potential: Quantify the energy change upon gaining or losing an electron, respectively. isca.me

Partial Atomic Charges: Indicate the distribution of charge across the molecule, highlighting electrophilic and nucleophilic sites.

By calculating these descriptors for this compound and comparing them to a database of related compounds, its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, can be predicted. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Frontiers

Development of More Sustainable and Atom-Economical Synthetic Protocols

The pursuit of green chemistry principles is a major driver in modern synthetic organic chemistry. For a compound like 2-(chloromethyl)-1-fluoro-4-nitrobenzene, this translates to developing synthetic routes that are more environmentally benign and efficient.

Current research efforts are geared towards minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency in the synthesis of nitroaromatic compounds. While specific protocols for this compound are not extensively detailed in publicly available literature, general advancements in nitroaromatic synthesis can be applied. For instance, traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste.

Future synthetic protocols are likely to focus on:

Solid Acid Catalysts: Utilizing recyclable solid acid catalysts to replace corrosive liquid acids in the nitration step. This approach simplifies product purification and catalyst recovery, contributing to a more sustainable process.

Alternative Nitrating Agents: Exploring the use of milder and more selective nitrating agents to reduce the formation of unwanted byproducts.

Biocatalysis: Investigating enzymatic pathways for the synthesis of functionalized nitroaromatics. While still a nascent field for this class of compounds, biocatalysis offers the potential for highly selective reactions under mild conditions. nih.gov

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another key focus. Future synthetic strategies will aim to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste at the atomic level.

Chemo- and Regioselective Functionalization under Milder Conditions

The presence of multiple reactive sites in this compound presents both an opportunity and a challenge for chemists. Developing methods to selectively functionalize one site while leaving the others intact is a significant area of research.

Future research will likely concentrate on:

Orthogonal Protecting Group Strategies: Designing and implementing protecting groups that can selectively mask one or two of the reactive sites, allowing for the controlled functionalization of the remaining site.

Catalyst-Controlled Selectivity: Developing catalytic systems that can differentiate between the various reactive centers and direct the reaction to a specific position with high selectivity.

Mild Reaction Conditions: Moving away from harsh reaction conditions that can lead to side reactions and decomposition. The use of photoredox catalysis and other modern synthetic methods could enable transformations under milder and more controlled conditions.

The selective reduction of the nitro group is a particularly important transformation. Current research is exploring catalytic systems that can achieve this reduction without affecting the chloromethyl and fluoro substituents. researchgate.net

Exploration of Novel Catalytic Systems for Specific Transformations

The development of novel catalysts is central to advancing the chemistry of this compound. Tailored catalysts can offer unprecedented levels of control over reactivity and selectivity.

Emerging frontiers in this area include:

Nanocatalysts: The use of metal nanoparticles as catalysts for various transformations of nitroaromatic compounds is a rapidly growing field. mdpi.com These catalysts often exhibit high activity and can be recycled, making them a sustainable option.

Single-Atom Catalysts: These represent the ultimate in catalyst efficiency, with individual metal atoms dispersed on a support material. While still in the early stages of development for many applications, single-atom catalysts hold immense promise for achieving high selectivity in the functionalization of complex molecules.

Photoenzymatic Systems: Combining the selectivity of enzymes with the power of light to drive chemical reactions is an exciting new area. nih.gov Such systems could be employed for the selective reduction or functionalization of the nitro group under very mild conditions.

The table below summarizes some of the catalytic systems being explored for the transformation of nitroaromatic compounds.

Catalytic SystemTransformationAdvantages
SnO2-supported Pt nanoparticlesHydrogenation of nitro groupHigh selectivity to various reduction products
Rhenium-based nanocatalystsReduction of nitro groupEffective in continuous-flow systems
Photoenzymatic systems with nitroreductasesSelective reduction of nitro groupHigh selectivity, mild conditions, uses light as an energy source

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgspringernature.commt.com Microreactor technology, which utilizes small-scale reactors with high surface-area-to-volume ratios, further enhances these benefits. microreactiontechnology.commdpi.com

For a compound like this compound, which is likely involved in exothermic nitration reactions during its synthesis, flow chemistry offers a safer and more controlled manufacturing process. google.comresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to higher yields and selectivities.

Future research in this area will focus on:

Developing Continuous-Flow Synthesis Protocols: Designing and optimizing continuous-flow processes for the synthesis of this compound and its derivatives.

Integrating In-line Analysis: Incorporating real-time analytical techniques into flow systems to monitor reaction progress and optimize conditions on the fly.

Telescoped Reactions: Developing multi-step syntheses in a continuous flow setup without the need to isolate and purify intermediates, leading to more efficient and streamlined processes.

The application of flow chemistry and microreactor technology is poised to revolutionize the synthesis and functionalization of complex organic molecules like this compound, making these processes safer, more efficient, and more sustainable.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(Chloromethyl)-1-fluoro-4-nitrobenzene via nucleophilic aromatic substitution?

Synthesis typically involves halogenation or nitro-group introduction on a pre-functionalized benzene ring. For example, a chloromethyl group can be introduced via Friedel-Crafts alkylation using chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions. Subsequent nitration at the para position requires mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Fluorination at the ortho position may employ HF or KF in polar aprotic solvents like DMF at 80–100°C . Key considerations : Monitor regioselectivity using TLC or HPLC to confirm substitution patterns.

Q. How can spectroscopic techniques (NMR, FTIR) differentiate this compound from structural isomers?

  • ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm, while fluorine’s deshielding effect shifts adjacent protons downfield.
  • ¹³C NMR : The nitro group’s electron-withdrawing effect lowers the C-4 chemical shift (~140 ppm), distinct from meta isomers.
  • FTIR : Stretching vibrations for NO₂ (~1520 cm⁻¹), C-F (~1230 cm⁻¹), and C-Cl (~750 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods with local exhaust to mitigate inhalation risks from volatile intermediates.
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory. Respiratory protection (e.g., N95 masks) is advised during prolonged exposure .
  • Spill management : Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of electrophilic substitution in this compound?

The nitro group (-NO₂) is a strong meta-director, while fluorine (-F) acts as an ortho/para-director due to its electronegativity. However, steric hindrance from the bulky chloromethyl group (-CH₂Cl) at position 2 favors para substitution. Computational studies (DFT) reveal that the nitro group’s electron-withdrawing effect dominates, directing incoming electrophiles to the meta position relative to itself .

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

The chloromethyl group can act as a leaving group under palladium catalysis. For example, coupling with aryl boronic acids replaces -CH₂Cl with aryl groups. Reaction efficiency depends on:

  • Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1).
  • Temperature : 80–90°C for 12–24 hours.
  • Steric effects : Bulky boronic acids show lower yields due to hindered access to the reactive site .

Q. How can computational modeling (e.g., DFT) predict the compound’s stability under varying pH conditions?

Density Functional Theory (DFT) simulations reveal protonation sites and degradation pathways:

  • Acidic conditions : The nitro group undergoes partial reduction to -NHOH, while the C-Cl bond hydrolyzes to -OH.
  • Basic conditions : Base-induced elimination of HCl from the chloromethyl group forms a vinyl fluoride intermediate.
    Validation via HPLC-MS confirms degradation products .

Q. What strategies improve the compound’s solubility for use in catalytic applications?

  • Co-solvents : DMSO/water mixtures (1:1) enhance solubility via hydrogen bonding.
  • Derivatization : Introducing sulfonate groups (-SO₃H) at the benzene ring increases aqueous solubility but may reduce catalytic activity.
  • Surfactants : Use CTAB (cetyltrimethylammonium bromide) to stabilize colloidal dispersions in nonpolar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.